molecular formula C21H20N4OS B2954308 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 862807-93-0

2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2954308
CAS No.: 862807-93-0
M. Wt: 376.48
InChI Key: PWOXVDQGCUJBLG-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline features a fused triazolothiazole core substituted at position 3 with a 3-methoxyphenyl group and at position 6 with a methylene-linked tetrahydroisoquinoline moiety. This structural combination is unique among triazolothiazole derivatives, as the tetrahydroisoquinoline group is rare in this class . Tetrahydroisoquinolines are known for their pharmacological relevance in central nervous system (CNS) targeting, while triazolothiazoles are associated with antimicrobial, anti-inflammatory, and vasodilatory activities .

Properties

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(3-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-26-18-8-4-7-16(11-18)20-22-23-21-25(20)14-19(27-21)13-24-10-9-15-5-2-3-6-17(15)12-24/h2-8,11,14H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOXVDQGCUJBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Chemical Reactions Analysis

2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound’s structural analogs can be categorized based on substituents and fused ring systems:

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Position 3 Substituent Position 6 Substituent Molecular Formula Key References
Target Compound Triazolo[3,4-b][1,3]thiazole 3-Methoxyphenyl Methylene-tetrahydroisoquinoline C₂₆H₂₄N₄OS
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-triazolo[3,4-b]thiadiazole (ZINC2195210) Triazolo[3,4-b][1,3,4]thiadiazole 3,4-Dimethoxyphenyl 2-Methoxyphenyl C₁₉H₁₇N₅O₃S
6-(3-Chloro-4-methylphenyl)-3-methyl-triazolo[3,4-b]thiadiazole (CAS 58930-41-9) Triazolo[3,4-b][1,3,4]thiadiazole Methyl 3-Chloro-4-methylphenyl C₁₁H₉ClN₄S
6-(3-Isobutyl-1H-pyrazol-5-yl)-3-(4-methoxybenzyl)-triazolo[3,4-b]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxybenzyl 3-Isobutylpyrazole C₁₈H₂₀N₆OS
2-[3-(Trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]-tetrahydroisoquinoline Triazolo[4,3-b]pyridazine Trifluoromethyl Tetrahydroisoquinoline (direct linkage) C₁₆H₁₂F₃N₅

Key Observations:

  • Core Variations : Most analogs use triazolo[3,4-b][1,3,4]thiadiazole or pyridazine cores, whereas the target compound employs a triazolo[3,4-b][1,3]thiazole system. The thiazole ring (vs. thiadiazole) may enhance electron density and alter binding interactions .
  • Tetrahydroisoquinoline Linkage: The methylene bridge in the target compound offers conformational flexibility absent in direct linkages (e.g., ), which may influence receptor binding .

Pharmacological Activities

Challenges :

  • Steric hindrance from the 3-methoxyphenyl group may reduce cyclization efficiency compared to smaller substituents (e.g., methyl in ) .
  • Purification of the tetrahydroisoquinoline hybrid requires chromatographic techniques due to polar byproducts .

Structure-Activity Relationships (SAR)

  • Position 3 : Bulky aryl groups (e.g., 3-methoxyphenyl) enhance lipophilicity and antimicrobial activity but may reduce solubility .
  • Position 6 : Flexible linkers (e.g., methylene bridges) improve bioavailability compared to rigid aryl groups .
  • Core Heterocycle: Thiazole cores (vs.

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of triazole-thiazole derivatives characterized by their diverse biological activities. The structural complexity arises from the presence of multiple heterocycles and functional groups, which contribute to its interaction with various biological targets.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{19}N_{5}O_{1}S_{1}
  • Molecular Weight : 353.44 g/mol

Antimicrobial Activity

The triazole and thiazole moieties present in the compound have been associated with significant antimicrobial properties. Research indicates that related compounds exhibit activity against various pathogens:

  • Antifungal Activity : Compounds with similar structures have shown effectiveness against fungal strains such as Candida albicans and Aspergillus flavus .
  • Antibacterial Activity : The compound may demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. Studies have reported that triazole derivatives can inhibit bacterial growth at low concentrations (MIC values ranging from 0.046 to 3.11 μM) .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole-thiazole derivatives. The mechanisms often involve:

  • Inhibition of Tumor Growth : Compounds structurally similar to the target molecule have shown cytotoxic effects on cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
  • Apoptosis Induction : These compounds may trigger apoptosis in cancer cells through various pathways, including the modulation of caspase activity and mitochondrial membrane potential .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes:

  • Cytokine Suppression : Similar derivatives have been reported to suppress TNFα release from stimulated immune cells, indicating potential use in inflammatory conditions .
  • Enzyme Inhibition : The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been observed in related compounds .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could function as an agonist or antagonist at specific receptors, influencing downstream signaling pathways that regulate cell proliferation and survival.

Study 1: Antimicrobial Screening

A study conducted on a series of triazole-thiazole derivatives demonstrated their antimicrobial efficacy against a panel of pathogens. Notably, compounds showed higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin .

Study 2: Anticancer Evaluation

In vitro evaluations of similar compounds revealed significant cytotoxicity against various cancer cell lines. For instance, derivatives exhibited IC50 values indicating potent anti-cancer effects that warrant further investigation for therapeutic applications .

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